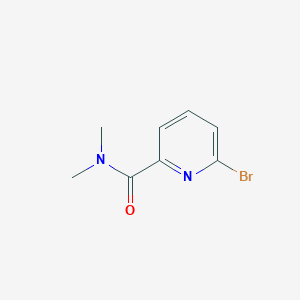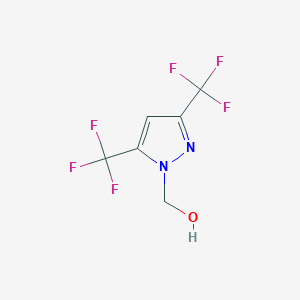
(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)methanol is a chemical compound characterized by the presence of trifluoromethyl groups attached to a pyrazole ring, with a methanol group attached to the nitrogen atom of the pyrazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)methanol typically involves the reaction of 3,5-bis(trifluoromethyl)pyrazole with formaldehyde in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Products include (3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)formaldehyde or (3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)carboxylic acid.
Reduction: Products include (3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)methane.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like (3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl)amine.
Wissenschaftliche Forschungsanwendungen
(3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism by which (3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)methanol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. This can lead to modulation of enzyme activity or inhibition of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- (3,5-Bis(trifluoromethyl)phenyl)methanol
- (3,5-Bis(trifluoromethyl)benzyl alcohol)
- (3,5-Bis(trifluoromethyl)aniline)
Comparison: Compared to these similar compounds, (3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl)methanol is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where the pyrazole ring’s characteristics are advantageous.
Eigenschaften
Molekularformel |
C6H4F6N2O |
|---|---|
Molekulargewicht |
234.10 g/mol |
IUPAC-Name |
[3,5-bis(trifluoromethyl)pyrazol-1-yl]methanol |
InChI |
InChI=1S/C6H4F6N2O/c7-5(8,9)3-1-4(6(10,11)12)14(2-15)13-3/h1,15H,2H2 |
InChI-Schlüssel |
WBNMLPKPHSEBRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(N=C1C(F)(F)F)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


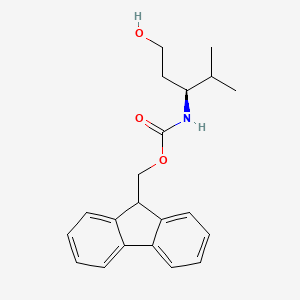

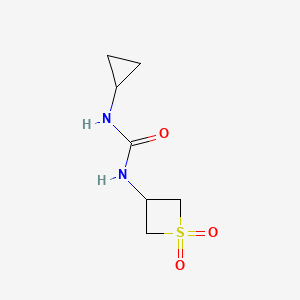
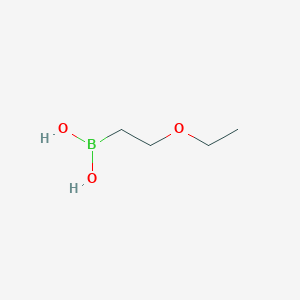
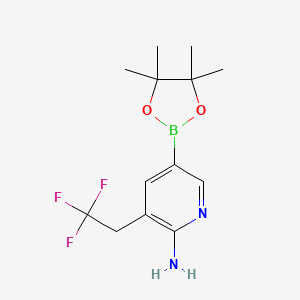
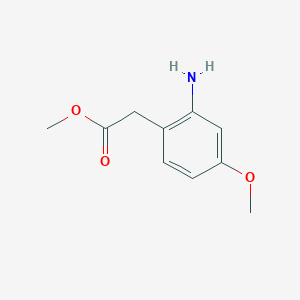
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B12963459.png)
![2-(Bromomethyl)-3-methylbenzo[b]thiophene](/img/structure/B12963463.png)
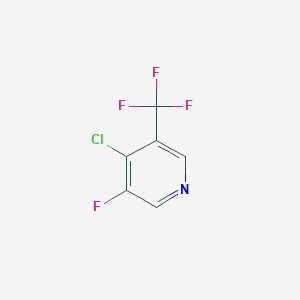

![5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12963481.png)
![2-(Thiophen-2-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963497.png)
![2-Bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B12963498.png)
